molecular formula C10H18ClNO4 B1448084 [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1351643-49-6

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride

Cat. No.: B1448084
CAS No.: 1351643-49-6
M. Wt: 251.71 g/mol
InChI Key: TZNPLQSBQFDISU-UHFFFAOYSA-N
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Description

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride: is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: In chemistry, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often employed in the development of new pharmaceuticals and as a tool for investigating biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways, particularly those involving piperidine derivatives .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other industrial products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Biochemical Analysis

Biochemical Properties

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The nature of these interactions is crucial for understanding the compound’s role in biochemical systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses. Additionally, it may alter gene expression patterns, impacting the synthesis of proteins and other essential biomolecules. These effects are critical for understanding how the compound affects cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity. This binding can lead to changes in gene expression, influencing the production of proteins and other molecules. The compound’s mechanism of action is complex and involves multiple pathways, making it a valuable tool for studying biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its activity. Understanding these temporal effects is essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific concentrations. These findings are crucial for determining safe and effective dosages for research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the production of active or inactive metabolites. Understanding these pathways is essential for predicting the compound’s effects on metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in research and therapy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall activity. Understanding these factors is crucial for elucidating the compound’s role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride typically involves the reaction of piperidine with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

Uniqueness: [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride is unique due to its specific functional group, which imparts distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

2-(4-ethoxycarbonylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNPLQSBQFDISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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